4-{[(4-Bromophenyl)methyl]amino}pentan-1-ol
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Overview
Description
4-{[(4-Bromophenyl)methyl]amino}pentan-1-ol is an organic compound with the molecular formula C12H18BrNO and a molecular weight of 272.18 g/mol . This compound features a bromophenyl group attached to an amino-pentan-1-ol structure, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-Bromophenyl)methyl]amino}pentan-1-ol typically involves the reaction of 4-bromobenzylamine with 1-pentanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-{[(4-Bromophenyl)methyl]amino}pentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromophenyl group can be reduced to form phenyl derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-{[(4-Bromophenyl)methyl]amino}pentan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-{[(4-Bromophenyl)methyl]amino}pentan-1-ol involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, leading to modulation of biological activities. The amino-pentan-1-ol structure allows for hydrogen bonding and other interactions with target molecules, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
4-{[(2-Bromophenyl)methyl]amino}pentan-1-ol: Similar structure but with the bromine atom in a different position.
4-Bromophenylacetic acid: Contains a bromophenyl group but with an acetic acid moiety instead of an amino-pentan-1-ol structure
Uniqueness
4-{[(4-Bromophenyl)methyl]amino}pentan-1-ol is unique due to its specific combination of a bromophenyl group and an amino-pentan-1-ol structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C12H18BrNO |
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Molecular Weight |
272.18 g/mol |
IUPAC Name |
4-[(4-bromophenyl)methylamino]pentan-1-ol |
InChI |
InChI=1S/C12H18BrNO/c1-10(3-2-8-15)14-9-11-4-6-12(13)7-5-11/h4-7,10,14-15H,2-3,8-9H2,1H3 |
InChI Key |
NCNRFNLFNZCHAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCO)NCC1=CC=C(C=C1)Br |
Origin of Product |
United States |
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